molecular formula C14H10N4 B11876444 4-(5-amino-1H-indazol-3-yl)benzonitrile CAS No. 1356087-74-5

4-(5-amino-1H-indazol-3-yl)benzonitrile

Cat. No.: B11876444
CAS No.: 1356087-74-5
M. Wt: 234.26 g/mol
InChI Key: BJJKSRQHWSDYKC-UHFFFAOYSA-N
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Description

4-(5-amino-1H-indazol-3-yl)benzonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-indazol-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Case Studies

  • Inhibition of Cancer Cell Growth : In studies involving HNSCC cell lines, compounds structurally related to 4-(5-amino-1H-indazol-3-yl)benzonitrile demonstrated selective inhibition of cell growth, with some analogues showing over seven-fold selectivity for particular cancer types .
  • Induction of Apoptosis : Treatment with related indazole derivatives has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cytochrome C release, indicating a potential pathway for therapeutic intervention .

Kinase Inhibition

The compound has been investigated for its inhibitory activity against various kinases, which are critical in many signaling pathways associated with cancer progression. Inhibiting these kinases may provide a therapeutic avenue for treating cancers characterized by abnormal kinase activity .

Antimicrobial Potential

While primarily studied for its anticancer properties, there is emerging interest in exploring the antimicrobial potential of compounds related to this compound. The increasing prevalence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents, and indazole derivatives may offer promising leads in this area .

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-indazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-1H-indazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

4-(5-amino-1H-indazol-3-yl)benzonitrile is a compound of interest due to its unique structural features that contribute to its biological activity. This article explores its biological properties, including anticandidal activity, kinase inhibition, and potential therapeutic applications.

Chemical Structure

The compound features an indazole moiety substituted with an amino group and a benzonitrile group, which enhances its interaction with biological targets. The structural formula can be represented as follows:

C11H9N5\text{C}_{11}\text{H}_{9}\text{N}_{5}

Anticandidal Activity

Recent studies have evaluated the anticandidal properties of indazole derivatives, including this compound. In vitro tests against various Candida species, including Candida albicans, C. glabrata, and C. tropicalis, have shown promising results.

Table 1: Anticandidal Activity of Indazole Derivatives

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against C. glabrata
This compound100200
3-phenyl-1H-indazole (10a)50100
Miconazole (Control)6432

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate activity against these pathogens, suggesting its potential as a lead compound for further development in antifungal therapy .

Kinase Inhibition

The compound has also been investigated for its ability to inhibit various kinases, which play critical roles in cellular signaling and cancer progression. Notably, it has shown inhibitory effects on Glycogen Synthase Kinase 3 (GSK-3), Janus Kinases (JAK), and other protein kinases.

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
GSK-3150
JAK2200
AKT180

These findings indicate that the compound may have therapeutic potential in oncology by modulating kinase activity involved in tumorigenesis .

Case Studies

In a recent study, the efficacy of this compound was evaluated in a murine model of candidiasis. The results demonstrated a significant reduction in fungal load in treated mice compared to controls, supporting its potential use as an antifungal agent.

Another case study focused on its application in inhibiting inflammatory pathways mediated by JAK kinases. The compound was able to reduce inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .

Properties

CAS No.

1356087-74-5

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

4-(5-amino-1H-indazol-3-yl)benzonitrile

InChI

InChI=1S/C14H10N4/c15-8-9-1-3-10(4-2-9)14-12-7-11(16)5-6-13(12)17-18-14/h1-7H,16H2,(H,17,18)

InChI Key

BJJKSRQHWSDYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

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